molecular formula C16H19BrF3NO2 B13901811 tert-butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13901811
M. Wt: 394.23 g/mol
InChI Key: SPVVFAALZCBKDR-UHFFFAOYSA-N
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Description

tert-Butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound featuring a trifluoromethyl group, a bromomethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the bromomethyl and trifluoromethyl groups, and esterification with tert-butyl alcohol. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different isoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoquinolines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and bromomethyl groups on biological systems, potentially leading to the development of new drugs or bioactive molecules.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological properties.

Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which tert-butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromomethyl group can facilitate covalent binding to target proteins.

Comparison with Similar Compounds

  • tert-Butyl 6-(chloromethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 6-(bromomethyl)-8-(methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Uniqueness: The presence of both the trifluoromethyl and bromomethyl groups in tert-butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H19BrF3NO2

Molecular Weight

394.23 g/mol

IUPAC Name

tert-butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H19BrF3NO2/c1-15(2,3)23-14(22)21-5-4-11-6-10(8-17)7-13(12(11)9-21)16(18,19)20/h6-7H,4-5,8-9H2,1-3H3

InChI Key

SPVVFAALZCBKDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)CBr)C(F)(F)F

Origin of Product

United States

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